![molecular formula C18H18F3N3O4S B3984594 2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3984594.png)
2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine, also known as MNTFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule was first synthesized in 2007 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the formation of a covalent bond between the molecule and ROS. This covalent bond results in a change in the fluorescence properties of this compound, allowing for the detection of ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in living cells, making it an attractive tool for studying the role of ROS in various disease processes. In addition, this compound has been shown to be cell-permeable, allowing for its use in a wide range of cell types and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine is its selectivity for ROS, which allows for the specific detection of these molecules in living cells. In addition, this compound is highly sensitive, allowing for the detection of low levels of ROS. However, one limitation of this compound is its relatively short half-life, which limits its usefulness for long-term studies.
Orientations Futures
There are several potential future directions for the use of 2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound that can be used to detect other important molecules in living cells. Another area of interest is the use of this compound in the development of new therapies for diseases that involve ROS, such as cancer and neurodegenerative disorders. Finally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Applications De Recherche Scientifique
2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine has been shown to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in cellular signaling and are involved in many disease processes. This compound has been shown to selectively detect ROS in living cells, making it a valuable tool for studying the role of ROS in various disease processes.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-13-12-22(9-10-23(13)29(27,28)15-5-3-2-4-6-15)16-8-7-14(18(19,20)21)11-17(16)24(25)26/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSLHSIESFHIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3984516.png)
![5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3984520.png)
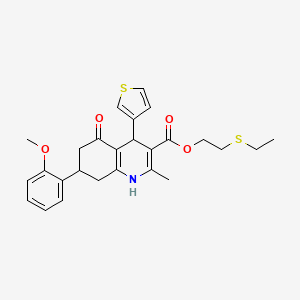
![2-(4-methylphenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3984550.png)
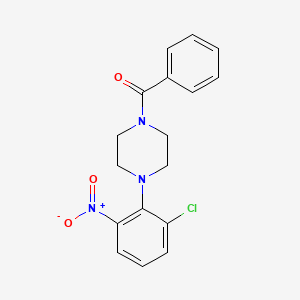
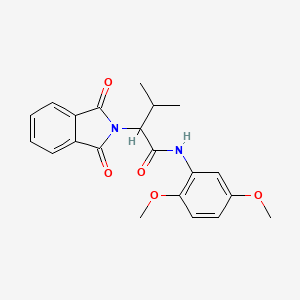
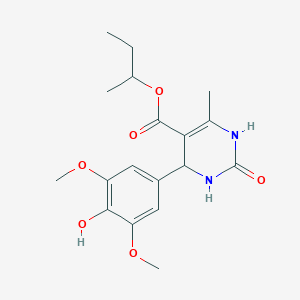
![3-[(2,4-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984579.png)
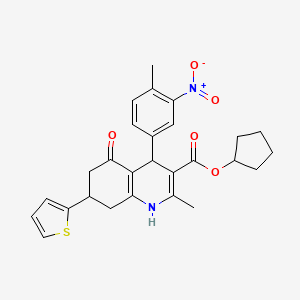

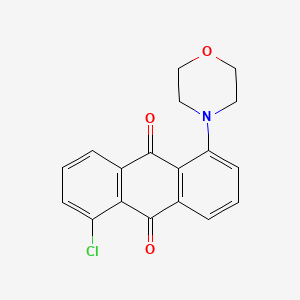
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984624.png)

